molecular formula C12H17NO4 B2724522 (1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid CAS No. 1212-95-9

(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid

Cat. No. B2724522
CAS RN: 1212-95-9
M. Wt: 239.271
InChI Key: LBMVFGRSRGURMJ-UHFFFAOYSA-N
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Description

“(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO4 . It has a complex structure with multiple rings and functional groups. The structure includes a bicyclic ring system, which is a characteristic feature of the tropane alkaloids .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 239.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

properties

IUPAC Name

2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-11(2)7-4-5-12(11,3)10(17)13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMVFGRSRGURMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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